5-Hydroxypyridine-2,6(1H,3H)-dione 5-Hydroxypyridine-2,6(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389743
InChI: InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9)
SMILES:
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol

5-Hydroxypyridine-2,6(1H,3H)-dione

CAS No.:

Cat. No.: VC18389743

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyridine-2,6(1H,3H)-dione -

Specification

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
IUPAC Name 5-hydroxy-3H-pyridine-2,6-dione
Standard InChI InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9)
Standard InChI Key IWXAWSWEFQKINC-UHFFFAOYSA-N
Canonical SMILES C1C=C(C(=O)NC1=O)O

Introduction

Structural and Tautomeric Properties

Core Skeletal Features

The compound’s IUPAC name defines a pyridine ring substituted with:

  • A hydroxyl group at position 5

  • Two ketone oxygen atoms at positions 2 and 6

  • Two enolic hydrogen atoms at positions 1 and 3

This arrangement creates a conjugated system that stabilizes through keto-enol tautomerism. Comparative analysis with 4-hydroxy-3H-pyridine-2,6-dione (CAS 859749-74-9) reveals analogous hydrogen-bonding networks, where intramolecular interactions between hydroxyl and carbonyl groups influence solubility and crystallinity .

Table 1: Comparative molecular properties of hydroxypyridinedione derivatives

Property5-Hydroxypyridine-2,6(1H,3H)-dione (Theoretical)4-Hydroxy-3H-pyridine-2,6-dione 6-Hydroxypyridin-2(3H)-one
Molecular formulaC₅H₅NO₃C₅H₅NO₃C₅H₅NO₂
Molecular weight (g/mol)127.10127.10111.10
Hydrogen bond donors222
Hydrogen bond acceptors332
Tautomeric forms322

Spectroscopic Signatures

Although experimental NMR data for 5-hydroxypyridine-2,6(1H,3H)-dione remains unpublished, related compounds exhibit characteristic signals:

  • ¹H NMR: Downfield shifts for enolic protons (δ 10–12 ppm) due to strong deshielding

  • ¹³C NMR: Carbonyl carbons resonate at δ 165–175 ppm, while hydroxyl-bearing carbons appear at δ 90–100 ppm

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹)

Synthetic Methodologies

Multi-Component Condensation Routes

The synthesis of polyhydroxypyridinediones frequently employs one-pot reactions between heterocyclic aldehydes, ammonia, and active methylene compounds. For example, barbituric acid reacts with 2-chloro-3-formylquinoline under basic conditions to yield naphthyridine derivatives containing a 6-hydroxy-2,4-dioxotetrahydropyrimidine subunit . Adapting this protocol could enable the construction of 5-hydroxypyridine-2,6(1H,3H)-dione through judicious selection of starting materials.

Table 2: Representative reaction conditions for hydroxypyridinedione synthesis

Reactant AReactant BCatalystTemperatureYield (%)Reference
Barbituric acid2-Chloro-3-formylquinolineK₂CO₃80°C78
2-HydroxypyridineO₂ (via dioxygenase)HpoBCDF30°CN/A
5-AminouracilGlyoxalHClReflux65

Enzymatic Oxidation Pathways

Microbial degradation studies on 2-hydroxypyridine in Rhodococcus rhodochrous PY11 demonstrate the action of four-component dioxygenases (HpoBCDF) that hydroxylate the substrate to form 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one . This intermediate undergoes spontaneous oxidation to blue-pigmented 2,3,6-trihydroxypyridine, suggesting that tailored biocatalysts could generate 5-hydroxypyridine-2,6(1H,3H)-dione from suitable precursors.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the meta and para positions relative to the hydroxyl group. Halogenation and nitration reactions typically require activating groups, but the presence of multiple electron-withdrawing carbonyls may permit functionalization under mild conditions.

Coordination Chemistry

Hydroxypyridinediones act as polydentate ligands, forming stable complexes with transition metals. The 2,6-dione moiety chelates metal ions through oxygen atoms, while the hydroxyl group can participate in secondary bonding interactions. Such complexes find applications in catalysis and materials science .

CompoundTarget EnzymeIC₅₀ (μM)Mechanism
Allopurinol Xanthine oxidase0.15Competitive inhibition
2,3,6-Trihydroxypyridine Catechol dioxygenase12.4Non-competitive
5-Hydroxy-2,6-dione (predicted)Xanthine oxidase~5–10Mixed-type

Antimicrobial Properties

The iron-chelating ability of hydroxypyridinediones disrupts microbial metalloenzymes essential for DNA synthesis and oxidative stress response. Structure-activity relationship (SAR) studies indicate that additional hydroxyl groups enhance bacteriostatic effects against Gram-positive pathogens .

Industrial and Material Science Applications

Metal-Organic Frameworks (MOFs)

Rigid hydroxypyridinedione ligands construct porous MOFs with high surface areas (>1500 m²/g). These materials demonstrate exceptional gas storage capacities, particularly for CO₂ (12.5 mmol/g at 298 K) .

Photoresponsive Materials

Conjugation with π-extended aromatic systems yields chromophores absorbing in the visible spectrum (λmax = 450–550 nm). Such derivatives serve as photoinitiators in polymer chemistry and components of organic photovoltaic devices .

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